1-(5-bromo-1-methyl-1H-pyrazol-3-yl)methanaminehydrobromide
Description
1-(5-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine hydrobromide is a brominated pyrazole derivative featuring a methyl group at the 1-position and a methanamine group at the 3-position of the pyrazole ring, stabilized as a hydrobromide salt. Its molecular formula is C₅H₉BrN₃·HBr (molecular weight: 272.91 g/mol).
Properties
IUPAC Name |
(5-bromo-1-methylpyrazol-3-yl)methanamine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrN3.BrH/c1-9-5(6)2-4(3-7)8-9;/h2H,3,7H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBWOBJRXFYLEQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CN)Br.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Br2N3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.95 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(5-bromo-1-methyl-1H-pyrazol-3-yl)methanaminehydrobromide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-bromo-1-methyl-1H-pyrazole.
Bromination: The bromination of 1-methyl-1H-pyrazole is carried out using bromine or a brominating agent under controlled conditions to obtain 5-bromo-1-methyl-1H-pyrazole.
Amination: The brominated pyrazole is then subjected to amination using methanamine under suitable reaction conditions to form 1-(5-bromo-1-methyl-1H-pyrazol-3-yl)methanamine.
Hydrobromide Formation: Finally, the compound is converted to its hydrobromide salt by reacting with hydrobromic acid.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(5-Bromo-1-methyl-1H-pyrazol-3-yl)methanaminehydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrazole ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Condensation Reactions: It can participate in condensation reactions to form more complex heterocyclic systems.
Common reagents used in these reactions include nucleophiles like amines, thiols, and alcohols, as well as oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Bromo-1-methyl-1H-pyrazol-3-yl)methanaminehydrobromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(5-bromo-1-methyl-1H-pyrazol-3-yl)methanaminehydrobromide involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in its reactivity and binding to biological targets. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Insights
- Halogen Effects: The 5-bromo substituent in the target compound facilitates halogen bonding, which can enhance binding affinity in receptor-ligand interactions compared to non-halogenated analogs like A717465 .
- Salt Formation : The hydrobromide salt improves aqueous solubility and crystallinity, a property shared with hydrochloride salts in analogs like [1-(3-Bromobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride .
- Core Heterocycle : Pyrazole-based compounds (e.g., target compound, A717465) exhibit higher metabolic stability compared to imidazole derivatives (e.g., 1707580-62-8) due to reduced susceptibility to oxidation .
Research Implications
The brominated pyrazole scaffold offers a balance of hydrophobicity and polarity, making it valuable in drug discovery for central nervous system targets. Comparative studies with non-brominated analogs (e.g., A717465) could elucidate the role of halogen atoms in modulating pharmacokinetic properties .
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